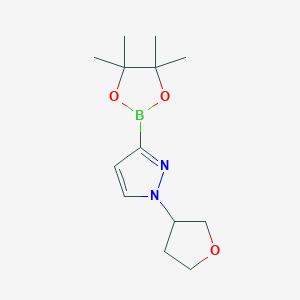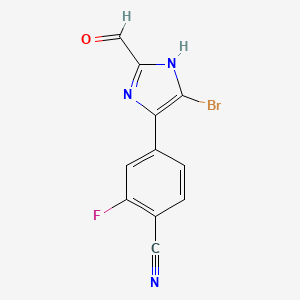
2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of benzimidoyl chlorides, which are characterized by the presence of a benzimidazole ring substituted with a hydroxy group and a chloride atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,4-dimethylbenzimidoyl Chloride typically involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired N-Hydroxy-2,4-dimethylbenzimidoyl Chloride . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for N-Hydroxy-2,4-dimethylbenzimidoyl Chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidoyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2,4-dimethylbenzimidoyl Chloride involves its ability to form reactive intermediates, such as free radicals or carbocations, under specific conditions. These intermediates can then interact with various molecular targets, including enzymes and nucleic acids, leading to the desired chemical transformations . The pathways involved often include radical-mediated processes or nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-4-methylbenzimidoyl Chloride: Similar in structure but with a different substitution pattern on the benzimidazole ring.
N-Hydroxybenzimidoyl Chloride: Lacks the methyl groups present in N-Hydroxy-2,4-dimethylbenzimidoyl Chloride.
Uniqueness
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both hydroxy and chloride groups makes it a versatile intermediate for various synthetic applications .
Eigenschaften
CAS-Nummer |
68272-02-6 |
|---|---|
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
N-hydroxy-2,4-dimethylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(7(2)5-6)9(10)11-12/h3-5,12H,1-2H3 |
InChI-Schlüssel |
YNQWSRPRGHLARU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=NO)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)








![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)



